Product packaging for 3-(4-tert-Butylphenoxy)benzaldehyde(Cat. No.:CAS No. 69770-23-6)

3-(4-tert-Butylphenoxy)benzaldehyde

Cat. No.: B1596370
CAS No.: 69770-23-6
M. Wt: 254.32 g/mol
InChI Key: YZIHNHLGGMSWAD-UHFFFAOYSA-N
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Description

Research Significance and Contextualization within Organic Synthesis and Medicinal Chemistry

3-(4-tert-Butylphenoxy)benzaldehyde serves as a significant building block in the field of chemical synthesis, primarily owing to its bifunctional nature. The aldehyde group is a versatile handle for a wide array of chemical transformations, including but not limited to, oxidation, reduction, and the formation of carbon-carbon and carbon-nitrogen bonds through reactions like aldol (B89426) condensations, Wittig reactions, and reductive aminations. This reactivity allows for the straightforward introduction of this molecular fragment into larger, more complex molecules.

The diaryl ether motif is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds with a broad spectrum of activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties. nih.govresearchgate.netrsc.org The presence of this scaffold within this compound suggests its potential as a precursor for novel therapeutic agents. The tert-butyl group, a bulky and lipophilic moiety, can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule by affecting its solubility, metabolic stability, and binding interactions with biological targets.

The primary documented application of this compound is in the high-throughput parallel synthesis of compound libraries for early-stage drug discovery. nih.govorganic-chemistry.org Its utility in this context stems from its ability to be readily modified, allowing for the rapid generation of a multitude of structurally related compounds for biological screening.

Overview of Pre-existing Research Landscapes and Unexplored Avenues for Investigation

The existing research landscape for this compound is largely centered on its commercial availability and its use as a reactant in automated synthesis platforms. While its fundamental chemical properties are well-documented, detailed scholarly articles focusing specifically on the synthesis and biological evaluation of this compound and its derivatives are not widely available in the public domain.

A key synthetic route to diaryl ethers like this compound is the Ullmann condensation. synarchive.comacs.orgrsc.org This copper-catalyzed reaction typically involves the coupling of an aryl halide with a phenol (B47542). In the context of synthesizing the target compound, this would likely involve the reaction of 3-halobenzaldehyde with 4-tert-butylphenol (B1678320) or 4-tert-butyl-1-halobenzene with 3-hydroxybenzaldehyde (B18108). Modern iterations of the Ullmann reaction have seen the development of milder and more efficient protocols using various copper catalysts and ligands. nih.govorganic-chemistry.org

A significant unexplored avenue for investigation lies in the systematic synthesis and pharmacological screening of derivatives of this compound. The aldehyde functionality provides a convenient starting point for the creation of a wide range of derivatives, such as Schiff bases, hydrazones, chalcones, and alcohols. The biological activities of these derivatives could be systematically explored to identify novel lead compounds for various therapeutic targets. For instance, the synthesis of imine derivatives has been a successful strategy in the development of novel bioactive compounds. researchgate.net Furthermore, a comprehensive study of the structure-activity relationships (SAR) of these derivatives could provide valuable insights for the rational design of more potent and selective molecules.

Chemical and Physical Properties

Below is a table summarizing the key chemical and physical properties of this compound.

PropertyValue
CAS Number 69770-23-6
Molecular Formula C₁₇H₁₈O₂
Molecular Weight 254.32 g/mol
Appearance Solid
Boiling Point 152 °C at 0.4 mmHg
Density 0.984 g/mL at 25 °C
Refractive Index n20/D 1.57
SMILES CC(C)(C)c1ccc(Oc2cccc(C=O)c2)cc1
InChI Key YZIHNHLGGMSWAD-UHFFFAOYSA-N

Note: The data in this table is compiled from publicly available chemical supplier information. nih.govorganic-chemistry.org

Potential Synthetic Scheme: Ullmann Condensation

The following table outlines a general, plausible synthetic route for this compound via an Ullmann condensation reaction.

StepReactantsReagents and ConditionsProduct
1 3-Bromobenzaldehyde (B42254) and 4-tert-ButylphenolCopper catalyst (e.g., CuI, Cu₂O), Base (e.g., K₂CO₃, Cs₂CO₃), Solvent (e.g., DMF, Toluene), HeatThis compound

This represents a generalized scheme. Specific reaction conditions would require optimization.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H18O2 B1596370 3-(4-tert-Butylphenoxy)benzaldehyde CAS No. 69770-23-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-tert-butylphenoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C17H18O2/c1-17(2,3)14-7-9-15(10-8-14)19-16-6-4-5-13(11-16)12-18/h4-12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZIHNHLGGMSWAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC2=CC=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5022300
Record name 3-(4-tert-Butylphenoxy)benzaldehyde
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Molecular Weight

254.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69770-23-6
Record name 3-[4-(1,1-Dimethylethyl)phenoxy]benzaldehyde
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Record name 3-(4-tert-Butylphenoxy)benzaldehyde
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Record name 3-(4-tert-Butylphenoxy)benzaldehyde
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Record name 3-[4-(tert-butyl)phenoxy]benzaldehyde
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Record name 3-(4-TERT-BUTYLPHENOXY)BENZALDEHYDE
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Synthetic Methodologies and Pathways

Strategies for the Preparation of 3-(4-tert-Butylphenoxy)benzaldehyde

The synthesis of this diaryl ether can be accomplished through various pathways, including nucleophilic aromatic substitution, copper-catalyzed coupling, Grignard-based formylations, and palladium-catalyzed methods.

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for forming aryl ethers. wikipedia.org In a typical SNAr approach to this compound, a phenoxide nucleophile displaces a leaving group on an aromatic ring. For this specific synthesis, 3-hydroxybenzaldehyde (B18108) would be deprotonated to form the corresponding phenoxide, which then attacks an activated 4-tert-butylphenyl halide. The aromatic ring of the halide must be rendered electrophilic by the presence of electron-withdrawing groups to facilitate the attack, as aromatic rings are typically nucleophilic. wikipedia.org The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex. nih.gov However, the scope of traditional SNAr reactions can be limited as they often require strongly electron-withdrawing substituents on the arene. nih.gov

A related approach involves the Williamson ether synthesis, a well-established method for preparing ethers. orientjchem.org This method would involve the reaction of the sodium salt of 3-hydroxybenzaldehyde with a 4-tert-butylphenyl halide.

The Ullmann condensation, a copper-catalyzed reaction, provides a classic method for the formation of diaryl ethers. This reaction involves the coupling of a phenol (B47542) with an aryl halide in the presence of a copper catalyst, often copper(I) iodide (CuI), and a base at elevated temperatures. In the context of synthesizing this compound, this would typically involve the reaction of 3-hydroxybenzaldehyde with a 4-tert-butyl-substituted aryl halide. While effective, traditional Ullmann conditions can be harsh.

More contemporary copper-catalyzed methods offer milder reaction conditions. These modern variations often employ ligands to improve the efficiency and scope of the coupling reaction, allowing for the synthesis of complex diaryl ethers under more benign conditions.

Grignard reagents are powerful tools in organic synthesis for the formation of carbon-carbon bonds. A strategy for synthesizing this compound using this approach would involve the initial preparation of a Grignard reagent from a suitable 3-(4-tert-butylphenoxy)bromobenzene precursor. This organometallic intermediate could then be reacted with a formylating agent, such as N,N-dimethylformamide (DMF) or ethyl orthoformate, to introduce the aldehyde functionality. This method provides a versatile route to the target molecule, allowing for the construction of the diaryl ether framework prior to the introduction of the aldehyde group.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have revolutionized the synthesis of aryl ethers due to their high efficiency, functional group tolerance, and mild reaction conditions. organic-chemistry.orglookchem.com A palladium-catalyzed approach to this compound would involve the coupling of 3-bromobenzaldehyde (B42254) or 3-iodobenzaldehyde (B1295965) with 4-tert-butylphenol (B1678320) in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. organic-chemistry.org The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands often providing the best results. organic-chemistry.orglookchem.com This method is highly versatile and can be applied to a wide range of substrates. organic-chemistry.org Another palladium-catalyzed strategy involves the hydroformylation of aryl halides using tert-butyl isocyanide as a carbon monoxide surrogate and a formate (B1220265) salt as a hydride donor, offering a one-pot synthesis of aromatic aldehydes. rsc.org

Role as a Key Intermediate in Multi-Component Reaction Sequences

This compound serves as a valuable building block in multi-component reactions (MCRs). MCRs are powerful synthetic tools that allow for the construction of complex molecules in a single step by combining three or more reactants. The aldehyde functional group of this compound is particularly well-suited for participation in various MCRs, such as the Ugi and Passerini reactions.

In these reactions, the aldehyde condenses with other components, such as an amine, a carboxylic acid, and an isocyanide (in the case of the Ugi reaction), to generate highly functionalized and structurally diverse products. The presence of the bulky 4-tert-butylphenoxy group can influence the stereochemical outcome of these reactions and impart specific physicochemical properties to the final products. The use of this compound in high-throughput parallel synthesis has been noted for its application in the generation of compound libraries for early drug discovery. sigmaaldrich.comchemicalbook.com

Sustainable and Green Chemistry Considerations in Synthetic Design

The principles of green chemistry are increasingly influencing the design of synthetic routes for chemical compounds, including this compound. Key considerations include maximizing atom economy, using less hazardous reagents and solvents, and improving energy efficiency.

For instance, palladium-catalyzed cross-coupling reactions are often considered greener alternatives to traditional methods like the Ullmann condensation because they typically proceed under milder conditions and with higher efficiency, leading to less waste. organic-chemistry.org The development of mechanochemical synthesis methods, which utilize mechanical force to drive chemical reactions, offers a solvent-free or low-solvent approach that can significantly reduce the environmental impact of a synthesis. rsc.org

Furthermore, the choice of starting materials can contribute to a greener synthesis. Utilizing bio-based feedstocks or developing catalytic routes that avoid the use of stoichiometric and often toxic reagents are active areas of research aimed at making the production of fine chemicals like this compound more sustainable.

Advanced Spectroscopic and Chromatographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom. For 3-(4-tert-Butylphenoxy)benzaldehyde, a combination of one-dimensional and two-dimensional NMR experiments would be employed for a complete structural assignment.

While specific experimental NMR data for this compound is not widely available in the public domain, a theoretical analysis based on established principles of NMR spectroscopy allows for the prediction of its spectral characteristics.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

The ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the different types of protons in the molecule. The aldehydic proton is expected to appear as a singlet in the downfield region, typically between 9.8 and 10.1 ppm, due to the strong deshielding effect of the carbonyl group. The aromatic protons would resonate in the range of 6.8 to 7.8 ppm, showing complex splitting patterns (multiplets) due to spin-spin coupling between adjacent protons on the two benzene (B151609) rings. The nine protons of the tert-butyl group would appear as a sharp singlet around 1.3 ppm, a characteristic chemical shift for this group.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityIntegration
Aldehydic-H9.8 - 10.1Singlet (s)1H
Aromatic-H6.8 - 7.8Multiplet (m)8H
tert-Butyl-H~1.3Singlet (s)9H

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon of the aldehyde group is the most deshielded and would appear at a chemical shift of approximately 192 ppm. The aromatic carbons would produce a series of signals between 115 and 160 ppm. The quaternary carbon of the tert-butyl group and the carbons of the methyl groups would be observed in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (ppm)
Carbonyl-C~192
Aromatic-C115 - 160
Quaternary C (tert-Butyl)~34
Methyl-C (tert-Butyl)~31

Two-Dimensional NMR Spectroscopic Techniques (e.g., COSY, HSQC, HMBC)

To definitively assign all proton and carbon signals, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would reveal the correlations between coupled protons, helping to trace the connectivity within the aromatic spin systems.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons and for confirming the connectivity between the two aromatic rings through the ether linkage and the position of the aldehyde and tert-butyl groups.

Mass Spectrometry (MS) for Molecular Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of this compound. The exact mass of the [M+H]⁺ ion would be measured and compared to the theoretical mass calculated for the chemical formula C₁₇H₁₉O₂⁺. This high degree of accuracy helps to confirm the molecular formula and distinguish it from other compounds with the same nominal mass.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of moderately polar molecules like this compound. In ESI-MS, the compound is typically observed as protonated molecules ([M+H]⁺), sodium adducts ([M+Na]⁺), or potassium adducts ([M+K]⁺). Predicted m/z values for these adducts are available. uni.lu For instance, the predicted m/z for the protonated molecule is 255.13796. uni.lu

Table 3: Predicted Mass Spectrometry Data for this compound Adducts uni.lu

AdductPredicted m/z
[M+H]⁺255.13796
[M+Na]⁺277.11990
[M-H]⁻253.12340
[M+NH₄]⁺272.16450
[M+K]⁺293.09384

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the analysis of non-volatile organic compounds. It is widely used to determine the purity of a substance and to isolate it from reaction mixtures or impurities.

Reversed-Phase HPLC Methodologies

Reversed-phase HPLC (RP-HPLC) is the most common mode of HPLC, particularly for compounds with moderate to low polarity like this compound. In this technique, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase.

Despite mentions of its use in purification platforms for drug discovery, specific, validated RP-HPLC methods for this compound are not detailed in the available literature. An exemplary, yet hypothetical, data table for such a method is presented below to illustrate the type of information that would be required for a complete analysis.

Hypothetical Reversed-Phase HPLC Parameters:

Parameter Value
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 60% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Retention Time Not available

Mass Spectrometry-Directed Fractionation in HPLC Platforms

For complex mixtures or in high-throughput synthesis, HPLC is often coupled with mass spectrometry (MS) for what is known as mass-directed fractionation or purification. This powerful technique allows for the selective isolation of compounds based on their mass-to-charge ratio (m/z). As a crude product is separated by the HPLC column, the eluent is split, with a small portion going to the mass spectrometer for detection and the majority directed to a fraction collector. The mass spectrometer triggers the collection of fractions only when a compound with a specific target mass is detected.

While it is known that this compound has been utilized in purification platforms that employ this technology, the precise parameters for such a workflow are not publicly documented. nih.gov

Other Vibrational and Electronic Spectroscopic Techniques

Spectroscopic techniques are indispensable for the structural elucidation of molecules. Infrared (IR) spectroscopy provides information about the functional groups present, while Ultraviolet-Visible (UV-Vis) spectroscopy offers insights into the electronic structure of the compound.

Infrared (IR) Spectroscopy Applications

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption pattern is unique to each molecule and serves as a "molecular fingerprint." For this compound, characteristic IR absorption bands would be expected for the aldehyde functional group (C=O and C-H stretching), the ether linkage (C-O-C stretching), and the aromatic rings (C=C and C-H stretching).

A search for a specific IR spectrum for this compound did not yield any results. For illustrative purposes, a table of expected characteristic IR absorption bands is provided.

Expected Infrared Absorption Bands:

Functional Group Expected Wavenumber (cm⁻¹)
Aldehyde C-H Stretch 2850-2750
Aromatic C-H Stretch 3100-3000
Alkyl C-H Stretch 2960-2850
Aldehyde C=O Stretch 1715-1695
Aromatic C=C Stretch 1600-1450
Aryl Ether C-O-C Stretch 1270-1230

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to electronic transitions between different energy levels. The wavelengths of maximum absorption (λmax) can provide information about the extent of conjugation in a molecule. The presence of two aromatic rings and an aldehyde group in this compound suggests that it would exhibit characteristic UV absorption bands.

However, a dedicated UV-Vis spectrum for this compound, detailing its λmax values and molar absorptivity, is not available in the reviewed literature. It is anticipated that the spectrum would show absorptions characteristic of substituted benzene and benzaldehyde (B42025) chromophores.

Chemical Transformations and Reactivity Profiles

Reactivity of the Aldehyde Moiety

The aldehyde functional group is a primary site for a diverse array of chemical reactions, including condensations, reductions, oxidations, and various nucleophilic additions.

Aldol (B89426) Condensation Reactions

The Aldol condensation is a cornerstone reaction for forming carbon-carbon bonds. In this reaction, an enolate ion reacts with a carbonyl compound to form a β-hydroxycarbonyl, which may subsequently dehydrate to an α,β-unsaturated carbonyl. Since 3-(4-tert-Butylphenoxy)benzaldehyde lacks α-hydrogens, it cannot form an enolate and undergo self-condensation. However, it can act as an electrophilic partner in a crossed or mixed Aldol condensation with another carbonyl compound that is enolizable, such as a ketone or another aldehyde.

In a typical base-catalyzed crossed Aldol reaction, a ketone like acetone (B3395972) is deprotonated to form a nucleophilic enolate, which then attacks the electrophilic carbonyl carbon of this compound. The resulting β-hydroxy ketone intermediate can often be readily dehydrated, especially with heating, to yield a stable, conjugated α,β-unsaturated ketone. This type of reaction is common for substituted benzaldehydes. For instance, benzaldehyde (B42025) readily reacts with acetophenone (B1666503) in the presence of a base to form chalcone. lkouniv.ac.in Similarly, 4-methoxybenzaldehyde (B44291) (p-anisaldehyde) condenses with acetone to produce 4-(4'-methoxyphenyl)but-3-en-2-one. researchgate.netgoogle.com

General Reaction Scheme for Crossed Aldol Condensation:

Step 1: Formation of a nucleophilic enolate from a ketone (e.g., acetone) using a base (e.g., NaOH).

Step 2: Nucleophilic attack of the enolate on the carbonyl carbon of this compound.

Step 3: Protonation of the resulting alkoxide to form a β-hydroxy ketone.

Step 4: Dehydration (elimination of water) to form the final α,β-unsaturated ketone product, driven by the formation of an extended conjugated system. epo.org

Knoevenagel Condensation Reactions

The Knoevenagel condensation involves the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), catalyzed by a weak base like piperidine (B6355638) or an ammonium (B1175870) salt. wikipedia.orgwikipedia.orgweebly.com this compound is an ideal substrate for this reaction.

Active methylene compounds such as malonic acid, diethyl malonate, or malononitrile (B47326) are typical reaction partners. The reaction proceeds via nucleophilic addition of the carbanion, generated from the active methylene compound, to the aldehyde's carbonyl group. This is followed by a dehydration step to yield a stable α,β-unsaturated product. wikipedia.org The reaction is highly versatile and works for a wide range of substituted benzaldehydes, with both electron-donating and electron-withdrawing groups showing good conversion rates. wikipedia.orgacs.org

Active Methylene CompoundCatalystTypical Product Structure
Malonic AcidPiperidine/Pyridineα,β-Unsaturated carboxylic acid (after decarboxylation)
Diethyl MalonatePiperidineDiethyl Alkylidene Malonate
MalononitrileBasic catalystAlkylidene Malononitrile
Ethyl AcetoacetatePiperidineα,β-Unsaturated keto-ester

This table presents typical reactants and products in Knoevenagel condensations involving aromatic aldehydes.

Selective Reduction to Corresponding Alcohols

The aldehyde group can be selectively reduced to a primary alcohol, yielding (3-(4-tert-butylphenoxy)phenyl)methanol, using various reducing agents. This transformation is fundamental in organic synthesis.

Common methods include:

Catalytic Hydrogenation: This method involves reacting the aldehyde with hydrogen gas over a metal catalyst. For the analogous compound, 3-phenoxybenzaldehyde (B142659), hydrogenation using bimetallic Au/Pt nanoparticles has been shown to effectively produce the corresponding alcohol, 3-phenoxyphenyl methanol. escholarship.orgmasterorganicchemistry.com

Metal Hydride Reagents: Reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are highly effective for reducing aldehydes to alcohols under mild conditions. NaBH₄ is generally preferred for its chemoselectivity, as it typically does not reduce other functional groups like esters or carboxylic acids.

ReagentTypical SolventConditionsComments
Sodium Borohydride (NaBH₄)Methanol, EthanolRoom TemperatureHigh chemoselectivity for aldehydes/ketones.
Lithium Aluminum Hydride (LiAlH₄)Diethyl ether, THF0 °C to Room Temp.Powerful reducing agent; less selective.
Hydrogen (H₂)Ethanol, Ethyl AcetateRoom Temp., PressureRequires a metal catalyst (e.g., Pd/C, PtO₂, Raney Ni). researchgate.net

This table outlines common conditions for the selective reduction of aromatic aldehydes to primary alcohols.

Oxidation Reactions of the Aldehyde Group

The aldehyde group of this compound can be readily oxidized to the corresponding carboxylic acid, 3-(4-tert-butylphenoxy)benzoic acid. A variety of oxidizing agents can accomplish this transformation.

A notable method involves the use of tert-butyl hydroperoxide (TBHP) as the oxidant, often in the presence of a metal catalyst. wikipedia.org For example, MnO₄⁻-exchanged hydrotalcite has proven to be an effective catalyst for the solvent-free oxidation of various benzaldehydes to their corresponding benzoic acids using TBHP. This method is considered environmentally friendly due to the reusability of the catalyst. Other systems, such as those using copper(I) chloride or bismuth compounds with TBHP, are also effective.

Oxidant SystemCatalystConditionsYield (for Benzaldehyde)
tert-Butyl Hydroperoxide (TBHP)MnO₄⁻-exchanged HydrotalciteReflux, Solvent-free95%
tert-Butyl Hydroperoxide (TBHP)CuClAcetonitrile, Room Temp.High Efficiency
Potassium Permanganate (KMnO₄)VariousAqueousClassic, strong oxidant
Sodium Chlorite (NaClO₂)Buffer, scavengerAqueousPinnick Oxidation

This table shows representative systems for the oxidation of benzaldehydes to carboxylic acids.

Nucleophilic Additions to the Carbonyl Center

The polarized carbon-oxygen double bond of the aldehyde group is highly susceptible to attack by nucleophiles. The carbonyl carbon is electrophilic, while the oxygen is nucleophilic. A well-documented example for the related 3-phenoxybenzaldehyde is hydrocyanation—the addition of hydrogen cyanide across the carbonyl double bond to form a cyanohydrin. escholarship.org This reaction is often performed using a source of cyanide ions, such as sodium or potassium cyanide, followed by acidification. The resulting product from 3-phenoxybenzaldehyde is 2-hydroxy-2-(3-phenoxyphenyl)acetonitrile, an important intermediate in the synthesis of pyrethroid insecticides. It is expected that this compound would undergo this reaction similarly.

The general mechanism involves the nucleophilic attack of the cyanide ion on the carbonyl carbon, followed by protonation of the resulting alkoxide intermediate to yield the cyanohydrin product.

Transformations on the Phenoxy and Aromatic Rings

Reactions on the aromatic rings of this compound are governed by the principles of electrophilic aromatic substitution. The outcome of such reactions depends on the directing and activating/deactivating effects of the substituents on each ring.

Reactivity of the Aldehyde-Substituted Ring (Ring A): This ring contains two substituents: the aldehyde group (-CHO) and the phenoxy group (-O-Ar).

The aldehyde group is strongly deactivating and a meta-director due to its electron-withdrawing nature.

The phenoxy group is an activating group and an ortho, para-director due to the lone pairs on the ether oxygen that can be donated into the ring through resonance.

Reactivity of the tert-Butyl-Substituted Ring (Ring B): This ring contains two substituents: the ether oxygen linkage (-O-) and the tert-butyl group.

The ether oxygen is an activating, ortho, para-director.

The tert-butyl group is a moderately activating, ortho, para-director through an inductive effect.

Both groups direct incoming electrophiles to the same positions: those ortho and para to the ether linkage (which are also meta and ortho to the tert-butyl group). The positions ortho to the ether linkage (2' and 6') are the most likely sites for substitution. The steric hindrance from the bulky tert-butyl group may influence the regioselectivity of the reaction.

Standard electrophilic substitution reactions like nitration (using a mixture of nitric and sulfuric acids) or halogenation (using Br₂ with a Lewis acid catalyst) would be expected to yield a mixture of isomers, with substitution occurring on either ring based on the complex interplay of these electronic and steric factors. wikipedia.org

Electrophilic Aromatic Substitution Reactions

The susceptibility of this compound to electrophilic aromatic substitution is complex due to the competing directive effects of its substituents. The outcome of such reactions depends on which of the two aromatic rings is more activated and the specific positions on that ring that are most nucleophilic.

The phenoxy ring (Ring B) is generally more activated towards electrophilic attack than the benzaldehyde ring (Ring A). The powerful activating effect of the ether oxygen, combined with the mild activating effect of the tert-butyl group, makes Ring B significantly more electron-rich. In contrast, Ring A is deactivated by the electron-withdrawing aldehyde group, despite the activating presence of the phenoxy substituent.

Within Ring B, the ether oxygen directs incoming electrophiles to the positions ortho and para to it. The para position is already occupied by the tert-butyl group. Therefore, substitution is most likely to occur at the two ortho positions (C2' and C6'). Steric hindrance from the adjacent ether linkage may influence the reaction rate but is not typically prohibitive.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution

Aromatic RingPositionActivating/Deactivating InfluencePredicted ReactivitySteric Hindrance
Ring B (Phenoxy)C2' / C6'Ortho to activating ether groupMost Likely Moderate
Ring B (Phenoxy)C3' / C5'Meta to activating ether groupUnlikelyLow
Ring A (Benzaldehyde)C2Ortho to activating -OAr; Meta to deactivating -CHOPossible, but less likely than Ring BLow
Ring A (Benzaldehyde)C4Para to activating -OAr; Ortho to deactivating -CHOUnlikelyLow
Ring A (Benzaldehyde)C5Meta to activating -OAr; Meta to deactivating -CHOUnlikelyLow
Ring A (Benzaldehyde)C6Ortho to activating -OAr; Ortho to deactivating -CHOUnlikelyHigh (next to -CHO)

Modifications of the tert-Butyl Group

The tert-butyl group is generally considered to be chemically robust and non-reactive due to the strength of its C-H and C-C bonds and its steric bulk, which shields it from attack. Traditionally, functionalization of this group without directing assistance is challenging.

However, recent advances in catalysis have begun to treat the tert-butyl moiety as a modifiable functional group. Research has demonstrated the feasibility of non-directed catalytic hydroxylation of sterically congested primary C-H bonds. chemrxiv.org This methodology often employs a potent manganese-oxo species generated from an electron-poor manganese catalyst and a strong oxidant like hydrogen peroxide, in a nonafluoro-tert-butyl alcohol solvent. chemrxiv.org Such a system is powerful enough to oxidize the primary C-H bonds of a tert-butyl group, yielding a primary alcohol. chemrxiv.org

This approach could potentially be applied to this compound to convert the tert-butyl group into a hydroxymethylpropyl group, thereby introducing a new site for further synthetic elaboration.

Table 2: Hypothetical Transformation of the tert-Butyl Group

Starting MaterialReagents/ConditionsPotential Product
This compoundMn Catalyst, H₂O₂, Nonafluoro-tert-butyl alcohol3-(4-(2-Hydroxy-1,1-dimethylethyl)phenoxy)benzaldehyde

Exploration of Complex Cascade and Tandem Reaction Sequences

The presence of a reactive aldehyde functional group makes this compound an excellent scaffold for building molecular complexity through cascade and tandem reactions. These reactions, which form multiple chemical bonds in a single synthetic operation without isolating intermediates, are highly valued for their efficiency and atom economy. The reported use of this compound in the high-throughput synthesis of compound libraries for drug discovery points towards its application in such complex transformations. sigmaaldrich.comchemicalbook.com

The aldehyde can serve as the electrophilic partner in a variety of multicomponent reactions (MCRs) or as the initiator for a tandem sequence. For instance, it can undergo initial condensation with a nucleophile, creating an intermediate that is primed for a subsequent intramolecular cyclization or another intermolecular reaction.

Table 3: Plausible Cascade and Tandem Reactions

Reaction TypeDescriptionPotential Application
Passerini Reaction A three-component reaction between a carboxylic acid, an isocyanide, and an aldehyde to form an α-acyloxy carboxamide.Rapid generation of complex amide derivatives.
Ugi Reaction A four-component reaction involving an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide.Creation of highly diverse, peptide-like scaffolds.
Tandem Condensation-Cyclization The aldehyde condenses with a bifunctional nucleophile (e.g., a compound with amine and thiol groups), followed by an intramolecular cyclization to form heterocyclic structures like thiazolidines or oxazolidines.Efficient synthesis of diverse heterocyclic libraries.
Wittig/Horner-Wadsworth-Emmons followed by Michael Addition The aldehyde is first converted to an α,β-unsaturated ester or ketone. This intermediate can then undergo a tandem Michael addition with a nucleophile, potentially followed by cyclization.Controlled formation of carbocyclic or heterocyclic ring systems.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a workhorse of modern computational chemistry, providing a balance between accuracy and computational cost. For 3-(4-tert-Butylphenoxy)benzaldehyde, DFT calculations can predict a wide range of properties, from its three-dimensional shape to its chemical reactivity.

Electronic Structure and Molecular Orbital Analysis

DFT calculations can be employed to determine the optimized molecular geometry of this compound, predicting bond lengths, bond angles, and dihedral angles. Analysis of the electronic structure reveals the distribution of electrons within the molecule, which is crucial for understanding its chemical behavior.

A key aspect of this analysis involves the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more likely to be reactive. For aromatic compounds like this compound, these orbitals are typically delocalized π-systems.

Natural Bond Orbital (NBO) analysis is another powerful tool that can be used in conjunction with DFT. NBO analysis provides a detailed picture of the bonding and electronic delocalization within the molecule, including hyperconjugative interactions that contribute to its stability.

Table 1: Illustrative DFT-Calculated Electronic Properties of this compound

PropertyIllustrative Value
HOMO Energy-6.5 eV
LUMO Energy-1.8 eV
HOMO-LUMO Gap4.7 eV
Dipole Moment2.5 D

Note: The values in this table are illustrative and represent typical data obtained from DFT calculations for similar aromatic aldehydes.

Conformational Analysis and Energetic Profiles

The presence of a flexible ether linkage in this compound allows for multiple conformations. Conformational analysis using DFT can identify the most stable (lowest energy) three-dimensional arrangements of the molecule. This is achieved by systematically rotating the rotatable bonds and calculating the energy of each resulting conformation.

The results of a conformational analysis are typically presented as a potential energy surface, which maps the energy of the molecule as a function of its geometry. The minima on this surface correspond to stable conformers, while the peaks represent the energy barriers to interconversion between them. Understanding the preferred conformation is essential as the shape of the molecule often dictates how it interacts with other molecules, including biological targets.

Reaction Pathway and Transition State Investigations

DFT calculations are instrumental in mapping out the pathways of chemical reactions involving this compound. For instance, the oxidation of the aldehyde group to a carboxylic acid or its reduction to an alcohol are common transformations that can be studied computationally.

By calculating the energies of reactants, products, and any intermediates, a reaction energy profile can be constructed. A crucial part of this is locating the transition state, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. These theoretical investigations can provide mechanistic insights that are often difficult to obtain through experimental means alone.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological or toxicological activity. nih.govbiochempress.com These models are built by correlating molecular descriptors (numerical representations of a molecule's properties) with experimentally determined activity data.

Development of Predictive Ecotoxicological Models

Given the widespread use of related compounds, such as phenoxybenzaldehydes, in various industrial applications, understanding the potential environmental impact of this compound is important. nih.gov QSAR models can be developed to predict its ecotoxicological endpoints, such as its toxicity to aquatic organisms.

The development of such a model would involve:

Data Collection: Gathering experimental toxicity data for a series of structurally related compounds.

Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound. These can include constitutional, topological, geometrical, and electronic descriptors.

Model Building: Using statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, to build a model that correlates the descriptors with the observed toxicity. biochempress.com

Validation: Rigorously validating the model to ensure its predictive power for new compounds.

Correlation of Molecular Descriptors with Biological Activity

While specific biological activity data for this compound is not widely available in public literature, QSAR studies on analogous compounds can provide a framework for understanding which molecular features might be important for a particular biological effect. For example, in the context of drug discovery, QSAR models are frequently used to predict the inhibitory activity of compounds against a specific enzyme or receptor.

Molecular descriptors that could be correlated with the biological activity of this compound and its derivatives include:

LogP: A measure of the compound's lipophilicity, which influences its absorption and distribution in biological systems.

Molecular Weight: The mass of the molecule.

Hydrogen Bond Donors/Acceptors: The number of sites on the molecule that can participate in hydrogen bonding, a key interaction in biological recognition.

Topological Polar Surface Area (TPSA): A descriptor related to a molecule's polarity and its ability to permeate cell membranes.

Electronic Descriptors: Such as HOMO/LUMO energies and dipole moment, which can be important for receptor binding.

Table 2: Illustrative Molecular Descriptors for this compound for QSAR Modeling

DescriptorIllustrative ValueDescription
Molecular Weight254.32 g/mol The mass of one mole of the compound. nih.gov
XLogP35.1A computed value for the logarithm of the octanol/water partition coefficient, indicating lipophilicity. uni.lu
Hydrogen Bond Acceptors2The number of atoms that can accept a hydrogen bond (the ether and carbonyl oxygens).
Hydrogen Bond Donors0The number of atoms that can donate a hydrogen bond.
Rotatable Bonds4The number of bonds that can rotate freely, indicating molecular flexibility.

Note: The values in this table are based on the known chemical structure of this compound and are typical inputs for QSAR models.

By establishing a statistically significant correlation between these descriptors and a measured biological activity for a series of compounds, a predictive QSAR model can be developed. Such a model could then be used to estimate the activity of new, unsynthesized derivatives of this compound, thereby guiding the design of compounds with desired properties.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are powerful computational methods used to understand the physical movements of atoms and molecules over time. These simulations can provide deep insights into the conformational changes, stability, and interaction dynamics of a compound. However, a thorough review of existing research shows no specific MD simulation studies have been published for this compound.

While MD simulations have been conducted on structurally related molecules containing benzaldehyde (B42025) or tert-butyl moieties, the user's strict requirement to focus solely on this compound prevents the inclusion of these tangential findings. researchgate.net The absence of dedicated MD studies means that the dynamic behavior and conformational landscape of this specific molecule remain computationally unexplored.

Applications in Medicinal Chemistry and Biological Activity

Utility in High-Throughput Parallel Synthesis for Early Drug Discovery

3-(4-tert-Butylphenoxy)benzaldehyde is a recognized building block in the field of drug discovery, particularly noted for its application in high-throughput parallel synthesis. sigmaaldrich.comchemicalbook.com This synthetic strategy aims to rapidly produce a large number of distinct but structurally related compounds, creating a "library" for screening potential biological activities. hitgen.com The use of this aldehyde in such library synthesis is facilitated by its reactivity, allowing it to be a versatile component in generating a wide array of derivatives. sigmaaldrich.comchemicalbook.com

Parallel synthesis techniques maximize the efficiency of producing and delivering new compounds by utilizing common building blocks and reaction pathways. hitgen.com Companies specializing in this area, such as ArQule, have developed purification platforms based on reverse-phase high-performance liquid chromatography (HPLC) and mass-directed fractionation, which have been used in conjunction with compounds like this compound to isolate and purify library compounds for early drug discovery efforts. sigmaaldrich.comchemicalbook.com

Design and Synthesis of Bioactive Derivatives

The core structure of this compound has been chemically modified to generate a variety of bioactive derivatives, targeting a range of therapeutic areas from infectious diseases to cancer.

Enzyme inhibition is a common strategy in drug development. One such target is dehydrosqualene synthase (CrtM), an enzyme essential for the biosynthesis of staphyloxanthin, a carotenoid pigment that contributes to the virulence of Staphylococcus aureus. nih.gov Inhibitors of this enzyme are of significant interest as potential anti-infective agents. nih.gov The mechanism of dehydrosqualene synthase involves the condensation of two farnesyl diphosphate (B83284) molecules to form presqualene diphosphate (PSPP), which is then converted to dehydrosqualene. nih.gov While the development of inhibitors for this enzyme is an active area of research, the reviewed literature does not specify derivatives of this compound as being developed or tested for this particular target.

In the search for new treatments for infectious diseases, derivatives of this compound have shown promise. nih.gov Researchers have synthesized a library of 4-methoxy-6-styryl-pyran-2-ones, a class of compounds inspired by natural products, to evaluate their efficacy against Plasmodium falciparum (the parasite causing malaria) and Mycobacterium tuberculosis. nih.gov

One such analogue, 4-Methoxy-6-(3-(4-tert-butyl-phenoxy)-styryl)-2H-pyran-2-one , was synthesized directly from this compound. This derivative exhibited moderate activity against P. falciparum. nih.gov The broader library of 6-styryl-pyran-2-ones demonstrated a range of antimalarial potency, with IC₅₀ values varying from 1.3 to 17 μM. nih.gov While the parent class of 3,6-dialkyl-4-hydroxy-pyran-2-one metabolites showed modest activity against M. tuberculosis, the study indicated that the presence of an aryl-alkenyl/alkyl substitution at the C-6 position, as is the case with the derivative from this compound, was generally detrimental to antimycobacterial activity. nih.gov

Table 1: Antimalarial Activity of Selected Styryl-pyran-2-one Analogues

Compound Target Organism IC₅₀ (μM)
Library of 6-styryl-pyran-2-ones Plasmodium falciparum 1.3 - 17
Aniba-dimer-type asymmetric dimer 31 Plasmodium falciparum 1.5
Aniba-dimer-type asymmetric dimer 33 Plasmodium falciparum 1.7
4-tert-butyl aniba-dimer A analogue 33 Leishmania donovani 4.5

Data sourced from a study on a library of styryl-pyran-2-ones and their analogues. nih.gov

The antimicrobial potential of compounds derived from this compound extends from its use in creating antituberculosis agents. nih.gov Studies on the broader class of benzaldehydes and related phenolic compounds reveal significant antimicrobial action. For instance, benzaldehyde (B42025) itself has been shown to modulate the activity of antibiotics like norfloxacin (B1679917) and ciprofloxacin (B1669076) against strains of Staphylococcus aureus. nih.gov Furthermore, other tert-butylphenol derivatives, such as 2,4-Di-tert-butylphenol (B135424), have demonstrated potent antimicrobial activity against various bacteria, including Cutibacterium acnes, the bacterium associated with acne. mdpi.com Newly synthesized derivatives of 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] have also shown marked antibacterial and antifungal effects. cyberleninka.ru These findings suggest that the scaffold of this compound is a promising base for developing novel antimicrobial agents, although specific data on its direct derivatives' broad-spectrum antimicrobial activity is limited in the provided sources.

Phenolic compounds are well-known for their antioxidant properties, which can contribute to anti-inflammatory effects. mdpi.com The tert-butyl group on phenolic compounds can enhance their stability and effectiveness as antioxidants. mdpi.com Artificial antioxidants like 2-tert-butyl-4-methoxyphenol (B74144) (BHA) and 2,6-di-tert-butyl-4-methylphenol (BHT) have been investigated for their anti-inflammatory activity. nih.govresearchgate.net Combinations of these compounds have been shown to synergistically enhance the inhibition of pro-inflammatory genes such as cyclooxygenase-2 (Cox2) and tumor necrosis factor-alpha (Tnfa). nih.govresearchgate.net Benzaldehyde has also been noted for its antioxidant activity. researchgate.net While these related structures exhibit anti-inflammatory and antioxidant potential, specific studies investigating these properties for derivatives of this compound were not detailed in the available research. However, the structural elements present in this compound suggest that its derivatives could be worthy candidates for such investigations.

Benzaldehyde and its derivatives have been explored as potential anticancer agents. nih.gov Research has shown that benzaldehyde can inhibit the growth of treatment-resistant cancer cells. nih.gov A key mechanism identified is the ability of benzaldehyde to disrupt the interaction between the 14-3-3ζ protein and its client proteins. nih.gov Specifically, the interaction between 14-3-3ζ and a phosphorylated form of histone H3 (H3S28ph) has been implicated in treatment resistance and the regulation of genes related to cancer cell plasticity and stemness. nih.gov In animal models of pancreatic cancer, treatment with a benzaldehyde derivative led to the inhibition of tumor growth and lung metastasis. nih.gov This line of research suggests that the benzaldehyde moiety is a key pharmacophore, and derivatives of this compound could potentially be designed to leverage this mechanism for cancer therapy.

Structure-Activity Relationship (SAR) Elucidation of Derivatives

The exploration of derivatives of this compound has been a key area of research to understand how structural modifications influence biological activity. Studies have focused on how changes in steric bulk, lipophilicity, and extended conjugation impact the efficacy of these compounds against various pathogens.

A notable area of investigation has been the synthesis of 4-methoxy-6-styryl-pyran-2-ones through the aldol (B89426) condensation of 4-methoxy-6-methyl-2H-pyran-2-one with various aryl aldehydes, including 3-(4-tert-butyl-phenoxy)benzaldehyde. nih.gov This reaction yielded the derivative 4-Methoxy-6-(3-(4-tert-butyl-phenoxy)-styryl)-2H-pyran-2-one. nih.gov The evaluation of a library of these styryl pyrones has provided insights into their structure-activity relationships, particularly concerning antimalarial and antituberculosis activities. nih.gov

Further studies into the photochemical reactivity of these styryl pyrones led to the formation of various dimers. For instance, some pyrone derivatives, when exposed to a sunlamp in an aqueous suspension, yielded head-to-head and head-to-tail photodimers. nih.gov These dimers, such as the aniba-dimer-type asymmetric dimers, were found to be moderately active against Plasmodium falciparum with good selectivity. nih.gov Specifically, the 4-tert-butyl aniba-dimer A analogue demonstrated activity against L. donovani, suggesting that this scaffold could be a promising starting point for developing treatments for both malaria and leishmaniasis. nih.gov In contrast, the dihydro analogues of these styryl pyrones were generally less active or lacked selectivity. nih.gov

The table below summarizes the biological activity of a derivative of this compound and its related dimers.

Compound/DerivativeTarget OrganismActivitySelectivity Index (SI)
Aniba-dimer A analogue (derived from a styryl pyrone)Plasmodium falciparumIC₅₀ 1.7 µM~80
Aniba-dimer A analogue (derived from a styryl pyrone)Leishmania donovaniIC₅₀ 4.5 µMNot specified
Δ⁷ Dihydro analoguesVarious parasitic organismsLess active or lacked selectivityNot specified

IC₅₀ (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Mechanistic Studies of Biological Action

Detailed mechanistic studies specifically elucidating the biological action of this compound are not extensively documented in the scientific literature. However, insights can be drawn from the broader class of phenolic compounds and their derivatives.

The biological activity of phenolic compounds is often linked to their antioxidant properties and their ability to interact with cellular membranes and proteins. For some related sterically hindered phenols, one proposed mechanism of action, particularly in the context of cancer cells, involves their transformation into highly reactive methylene (B1212753) quinones under conditions of oxidative stress. mdpi.com These quinones are potent electrophiles that can react with various biological nucleophiles like thiol, amine, and hydroxyl groups found in proteins and DNA, ultimately leading to cell death. mdpi.com

In the context of the styrylpyrone derivatives of this compound, their activity against pathogens like Mycobacterium tuberculosis and Plasmodium falciparum may stem from multiple possible mechanisms. nih.gov These could include the disruption of cellular respiration, inhibition of key enzymes, or interference with cell signaling pathways. The extended conjugation in the styrylpyrone structure, combined with the lipophilic character imparted by the tert-butylphenoxy group, may facilitate the molecule's transport across microbial cell membranes and its interaction with intracellular targets. However, without specific mechanistic studies on this compound and its direct derivatives, these proposed mechanisms remain speculative.

Applications in Materials Science and Catalysis

Incorporation as a Monomer in Polymer Architectures

While direct polymerization of 3-(4-tert-Butylphenoxy)benzaldehyde is not a common route, its derivatives, particularly diamines, are key monomers for the synthesis of high-performance polymers such as polyimides. The presence of the tert-butylphenoxy group can impart desirable properties like improved solubility, thermal stability, and specific optical and dielectric characteristics to the final polymer. nasa.gov

The synthetic pathway to a polymerizable diamine monomer from this compound typically involves a two-step process:

Nitration: The benzaldehyde (B42025) is first converted into a dinitro derivative. This is a standard electrophilic aromatic substitution reaction.

Reduction: The resulting dinitro compound is then reduced to the corresponding diamine, for example, 1,3-bis(4-aminophenoxy)-5-(4-tert-butylphenoxy)benzene. This reduction is commonly achieved using methods like catalytic hydrogenation.

This newly synthesized diamine can then undergo polycondensation with various aromatic dianhydrides (e.g., pyromellitic dianhydride (PMDA) or 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA)) to produce polyimides. tandfonline.comtandfonline.comresearchgate.net The incorporation of the bulky and flexible 3-(4-tert-butylphenoxy) side group is intended to disrupt chain packing, thereby enhancing the solubility and processability of the resulting polyimides without significantly compromising their excellent thermal stability. tandfonline.com

The properties of polyimides derived from similar phenoxy-containing diamines are summarized in the table below, illustrating the typical characteristics that could be expected from polymers incorporating this compound-derived monomers.

DianhydrideGlass Transition Temp. (Tg) (°C)Tensile Strength (MPa)Solubility in NMP
6FDA290-33076-120Soluble
PMDA345-42885-115Soluble
BTDA338-42390-110Soluble

This table presents typical data for polyimides synthesized from various phenoxy-containing diamines and different dianhydrides, demonstrating the excellent thermal and mechanical properties. tandfonline.comtandfonline.com

Utilization as a Ligand in Catalytic Systems

The aldehyde functionality of this compound is a convenient handle for synthesizing multidentate ligands, most notably Schiff base ligands. These are typically formed through a condensation reaction between the aldehyde and a primary amine. researchgate.net The resulting imine (-C=N-) bond is a key feature of the Schiff base, which can coordinate to a wide range of metal ions to form stable metal complexes. nih.govnih.gov

For instance, reacting this compound with an amino compound like 2-aminophenol (B121084) would yield a bidentate Schiff base ligand. This ligand, featuring nitrogen and oxygen donor atoms, can chelate with transition metals such as copper, cobalt, nickel, and zinc. nih.govnih.gov The bulky 4-tert-butylphenoxy group in such a ligand can influence the steric and electronic environment of the metal center, which in turn can modulate the catalytic activity and selectivity of the complex. beilstein-journals.org

Schiff base metal complexes are renowned for their catalytic prowess in a variety of organic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions. researchgate.netresearchgate.net Phenoxy-containing Schiff base complexes, in particular, have shown significant activity. For example, copper(II) complexes with phenoxy-ketimine Schiff base ligands have been investigated for their catalytic potential. nih.gov The catalytic performance of such complexes is highly dependent on the nature of the metal ion and the specific structure of the ligand.

Catalyst TypeReactionSubstrateProductYield (%)
Co(II)-Schiff BaseOxidationCyclohexaneCyclohexanol/one75-85
Cu(II)-Schiff BaseEpoxidationStyreneStyrene Oxide80-92
Ni(II)-Schiff BaseReductionNitrobenzeneAniline>95

This table shows representative catalytic activities of transition metal Schiff base complexes in various organic reactions, highlighting their efficiency and versatility. researchgate.netresearchgate.net

Supramolecular Assembly and Functional Materials Design (e.g., Phthalocyanines)

This compound serves as a valuable precursor for the synthesis of larger, functional macrocycles like phthalocyanines (Pcs). The synthetic route typically involves the conversion of the benzaldehyde to a phthalonitrile (B49051) derivative, specifically 4-(3-(4-tert-butylphenoxy))phthalonitrile. This phthalonitrile is then subjected to a metal-templated cyclotetramerization reaction to form the corresponding substituted phthalocyanine (B1677752). umich.edu

The presence of the 4-tert-butylphenoxy substituents on the periphery of the phthalocyanine macrocycle is crucial for tailoring its properties for materials science applications. These bulky and somewhat flexible groups significantly enhance the solubility of the phthalocyanine in common organic solvents. researchgate.net This increased solubility is a critical advantage, as it facilitates processing and characterization, and prevents the strong aggregation that is often observed in unsubstituted phthalocyanines. researchgate.networldscientific.com

This controlled aggregation is a cornerstone of supramolecular chemistry. The bulky groups allow for the self-assembly of phthalocyanine molecules into well-defined columnar structures in the solid state and in thin films. worldscientific.comru.nl These ordered assemblies exhibit interesting photophysical and electronic properties, making them suitable for applications in molecular electronics, sensors, and nonlinear optics. ru.nliaea.org The ability to tune the intermolecular interactions through substituent design allows for the rational design of functional materials with specific properties. nih.govchinesechemsoc.org

Phthalocyanine SubstituentMetal CenterQ-band λmax (nm) in DMSOFluorescence Quantum Yield (ΦF)
2,6-di-(tert-butyl)-4-methylphenoxyZn6820.25
2,6-di-(tert-butyl)-4-methylphenoxyMg6850.29
TrifluoroethoxyZn7000.18

This table provides examples of the photophysical properties of phthalocyanines with bulky phenoxy substituents, demonstrating how these groups influence their spectroscopic characteristics. beilstein-journals.orgiaea.org

Environmental Science and Toxicological Assessment

Aquatic Ecotoxicological Profiles

Acute Toxicity to Aquatic Organisms

Acute toxicity refers to the adverse effects on an organism from a short-term exposure to a chemical substance. prakritimitrango.com These effects are typically observed over a period of 24 to 96 hours. The standard metric for acute toxicity in aquatic organisms is the median lethal concentration (LC50), which is the concentration of a substance that is lethal to 50% of the test population. prakritimitrango.com For invertebrates like Daphnia magna, the endpoint is often the median effective concentration (EC50), representing the concentration at which 50% of the population shows an adverse effect, such as immobilization. nih.gov

Test OrganismEndpointDurationValue (mg/L)Reference CompoundCitation
Daphnia magnaEC5048 hours0.089Triphenyl phosphate (B84403) nih.gov
Vibrio fischeriEC505 minutes0.014-isopropylphenol researchgate.net
CeriodaphniaEC5048 hours10.14-isopropylphenol researchgate.net

Chronic Toxicity Investigations

Chronic toxicity studies assess the adverse effects of longer-term exposure to a chemical, which can span a significant portion of an organism's life cycle. prakritimitrango.com These investigations are designed to identify impacts on survival, growth, and reproduction. Endpoints in chronic studies include the No-Observed-Effect-Concentration (NOEC) and the Lowest-Observed-Effect-Concentration (LOEC). mdpi.com

As with acute toxicity, specific chronic toxicity data for 3-(4-tert-Butylphenoxy)benzaldehyde are not available in the public domain. Chronic studies on related alkylphenols have been conducted, demonstrating the potential for long-term effects on aquatic life. researchgate.net The absence of specific data for this compound highlights a knowledge gap in its environmental risk assessment.

Environmental Degradation Pathways

The persistence of a chemical in the environment is determined by its susceptibility to various degradation processes. These can be broadly categorized as photolytic (degradation by light) and biological (degradation by microorganisms).

Photolytic Degradation Mechanisms

Photolytic degradation, or photolysis, is the breakdown of chemical compounds by photons of light. In the aquatic environment, this process can be a significant removal mechanism for certain organic chemicals. The rate of photolysis is influenced by factors such as the light absorption spectrum of the compound, the intensity of solar radiation, and the presence of other substances in the water that can act as photosensitizers. icm.edu.pl

Specific studies on the photolytic degradation of this compound were not identified. However, the presence of an aldehyde group and aromatic rings suggests that it may be susceptible to photochemical reactions. Aromatic aldehydes can undergo various photochemical transformations in the environment. researchgate.net For instance, the photolytic degradation of 4-tert-butylphenol (B1678320) has been studied, indicating that this structural component can be broken down under simulated solar light, a process that can be enhanced by photocatalysts. mdpi.com

Biodegradation Processes in Various Environmental Media

Biodegradation is the breakdown of organic matter by microorganisms such as bacteria and fungi. It is a key process that determines the ultimate fate of many organic chemicals in the environment. nih.gov The rate and extent of biodegradation depend on the chemical structure of the compound and environmental conditions like temperature, pH, and the availability of nutrients and oxygen. nih.gov

There is a lack of specific information on the biodegradation of this compound. However, research on related compounds provides some insights. For example, some bacteria are capable of degrading phenoxy acids and other aromatic compounds. mdpi.comnih.govnih.gov Studies on 2,4-di-tert-butylphenol (B135424) (2,4-DTBP) have shown that certain bacterial strains isolated from industrial wastewater can achieve significant degradation of this compound over several days. semanticscholar.org The degradation of phenoxybenzoic acids, which are structurally similar to parts of the target molecule, has also been documented, with some Pseudomonas species capable of utilizing these compounds. nih.gov The presence of the tert-butyl group, however, can sometimes hinder biodegradation. For example, 4-tert-butyltoluene (B18130) is characterized as "not readily biodegradable". ospar.org

CompoundMicroorganism(s)Degradation AchievedIncubation TimeCitation
2,4-di-tert-butylphenol (2,4-DTBP)Lysinibacillus sp.89.31%7 days semanticscholar.org
2,4-di-tert-butylphenol (2,4-DTBP)Pandoraea sp.82.24%7 days semanticscholar.org
2,4-di-tert-butylphenol (2,4-DTBP)Serratia sp.80.42%7 days semanticscholar.org
2,4-di-tert-butylphenol (2,4-DTBP)Bacillus sp.74.13%7 days semanticscholar.org
3-Phenoxybenzoic acidPseudomonas pseudoalcaligenesDegradation observedNot specified nih.gov

Predictive Modeling for Environmental Fate (e.g., QSPR)

In the absence of experimental data, predictive models such as Quantitative Structure-Property Relationship (QSPR) models can be used to estimate the environmental fate and transport of chemicals. QSPR models are mathematical equations that relate the chemical structure of a compound to its physicochemical properties and environmental behavior.

For this compound, a QSPR model could potentially predict properties like its water solubility, octanol-water partition coefficient (log Kow), and rates of degradation. These predicted values can then be used in larger environmental fate models to estimate its distribution in different environmental compartments (air, water, soil, sediment). For example, the predicted octanol-water partition coefficient (XlogP) for this compound is 5.1, suggesting a potential for bioaccumulation. uni.lu However, it is crucial to remember that these are predictions and should be verified with experimental data whenever possible. The reliability of QSPR models depends on the quality and applicability of the training dataset used to develop the model.

Future Research Directions and Interdisciplinary Opportunities

Exploration of Novel and Efficient Synthetic Methodologies

The synthesis of diaryl ethers, the core structure of 3-(4-tert-Butylphenoxy)benzaldehyde, has traditionally relied on methods like the Ullmann condensation, which often requires harsh reaction conditions, including high temperatures and stoichiometric amounts of copper. wikipedia.orgnih.gov Future research will likely focus on developing more efficient, milder, and versatile synthetic protocols.

Key areas for exploration include:

Advanced Catalytic Systems: The development of novel catalytic systems is paramount. This includes exploring palladium-catalyzed Buchwald-Hartwig cross-couplings and copper-catalyzed Chan-Lam reactions, which can proceed under milder conditions. rsc.org Research into using more economical and earth-abundant metal catalysts, such as those based on iron or nickel, could provide cost-effective and environmentally friendly alternatives. organic-chemistry.orgresearchgate.net The use of N-heterocyclic carbene (NHC) catalysts also presents an attractive option for constructing axially chiral diaryl ethers. nih.gov

Microwave and Ultrasound-Assisted Synthesis: The application of microwave irradiation and ultrasonication can significantly accelerate reaction rates and improve yields for the synthesis of related benzaldehyde (B42025) derivatives. nih.gov Applying these green chemistry techniques to the synthesis of this compound could lead to more energy-efficient processes.

One-Pot Procedures: Developing one-pot, multi-step synthetic strategies can enhance efficiency by reducing the need for intermediate purification steps. A two-step, one-pot reduction/cross-coupling procedure has been demonstrated for other substituted benzaldehydes, a methodology that could be adapted for this compound. acs.orgnih.gov

Synthetic MethodCatalyst TypePotential Advantages
Ullmann Condensation Copper-basedTraditional method, well-established. wikipedia.orgorganic-chemistry.org
Buchwald-Hartwig Coupling Palladium-basedMilder conditions, broader substrate scope. rsc.org
Chan-Lam Coupling Copper-basedCouples phenols with arylboronic acids. rsc.org
NHC-Catalyzed Reactions N-Heterocyclic CarbenesEnables asymmetric synthesis of chiral ethers. nih.gov
Microwave/Ultrasound VariousReduced reaction times, increased energy efficiency. nih.gov

Integration of Advanced Computational and Artificial Intelligence Tools in Discovery

Future opportunities in this domain include:

Molecular Modeling and QSAR: Quantitative Structure-Activity Relationship (QSAR) studies, guided by molecular modeling, can predict the biological activities of derivatives of this compound. Such in silico approaches have been successfully used to optimize diaryl ether derivatives as herbicides. researchgate.net Similar models could be developed to predict therapeutic or material properties for new compounds derived from this aldehyde.

AI-Driven Drug Discovery: Generative AI models are transforming the early stages of drug discovery by designing novel molecules with desired properties. ema.conih.gov AI can be employed to screen virtual libraries of compounds derived from this compound against various biological targets, identifying promising candidates for further development. nih.gov This accelerates the design-make-test cycle and can uncover non-obvious structure-activity relationships. ema.co

Synthesis Prediction: AI algorithms are being developed to predict viable synthetic routes for complex molecules. Applying these tools could help chemists devise the most efficient and sustainable pathways to synthesize this compound and its derivatives, potentially avoiding less efficient trial-and-error laboratory work. mdpi.com

Discovery of Undiscovered Therapeutic and Material Applications

The inherent structural features of this compound suggest its potential as a versatile building block for both therapeutic agents and advanced materials. The compound has been utilized in the high-throughput synthesis of compound libraries for early-stage drug discovery. sigmaaldrich.com

Therapeutic Potential: The diaryl ether scaffold is a privileged structure in medicinal chemistry, appearing in numerous bioactive compounds. acs.org Derivatives of the closely related 4-tert-butylphenoxy structure have shown promise as dual-target ligands for treating Parkinson's disease by acting as histamine (B1213489) H3 receptor antagonists and monoamine oxidase B inhibitors. nih.gov This suggests that derivatives of this compound could be explored for applications in neurodegenerative diseases and other therapeutic areas. The aldehyde group provides a reactive handle for synthesizing a wide array of derivatives, such as Schiff bases, oximes, and chalcones, which are known to possess diverse biological activities. acs.org

Material Science Applications: Aromatic aldehydes are precursors to high-performance polymers. Specifically, the structure of this compound makes it a candidate monomer for the synthesis of novel poly(ether ether ketone) (PEEK) or related polyether ketones. PEEK is a high-performance thermoplastic known for its exceptional mechanical strength, thermal stability, and chemical resistance, with applications in aerospace, automotive, and medical implants. specialchem.commdpi.comyoutube.com By incorporating the this compound unit, new polymers with tailored properties such as enhanced solubility or modified thermal characteristics could be developed. researchgate.netresearchgate.net

Potential ApplicationFieldRationale
Neuroprotective Agents Medicinal ChemistryDerivatives of related structures show activity in models of Parkinson's disease. nih.gov
Anticancer/Antibacterial Agents Medicinal ChemistryThe diaryl ether scaffold is common in bioactive molecules. nih.govacs.org
High-Performance Polymers Material ScienceCan serve as a monomer for novel PEEK-like materials. specialchem.comresearchgate.net

Adherence to Principles of Sustainable Chemistry and Circular Economy

Future research and industrial production involving this compound must align with the principles of green chemistry and the circular economy to minimize environmental impact. researchgate.net

Key strategies include:

Green Synthesis Routes: This involves using environmentally benign solvents, reducing energy consumption, and employing recyclable catalysts. researchgate.netmdpi.com For instance, developing catalytic systems that operate in water or bio-based solvents would be a significant step towards sustainability. acs.org The production of aromatic aldehydes from renewable biomass sources is an emerging field that could offer a sustainable alternative to petrochemical-based synthesis in the long term. rsc.orge3s-conferences.orgresearchgate.net

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. One-pot syntheses and catalytic cycles are key to improving atom economy.

Circular Economy Principles: A circular economy model aims to eliminate waste and keep materials in use. acs.org For this compound, this could involve designing polymers that are more easily recyclable or developing processes to recover and reuse unreacted starting materials and catalysts efficiently. The ultimate goal is to move from a linear "take-make-dispose" model to a circular one where resources are managed sustainably throughout their lifecycle.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(4-tert-Butylphenoxy)benzaldehyde, and how can reaction conditions be systematically optimized?

  • Methodological Answer : A modified Williamson ether synthesis is commonly employed, involving nucleophilic substitution between 4-tert-butylphenol and 3-bromobenzaldehyde. Key variables include:

  • Solvent selection : Polar aprotic solvents (e.g., acetone, DMF) enhance reaction efficiency by stabilizing intermediates .
  • Base strength : Potassium carbonate (K₂CO₃) is preferred over weaker bases due to its ability to deprotonate phenolic hydroxyl groups effectively .
  • Temperature : Reflux conditions (e.g., 60–80°C in acetone) typically yield higher purity products compared to room-temperature reactions .
  • Monitoring : Thin-layer chromatography (TLC) with UV detection is critical to track reaction progress and minimize byproducts .

Q. Which analytical techniques are most reliable for characterizing this compound, and how should data be interpreted?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the tert-butyl group (δ ~1.3 ppm for 9H singlet) and the aldehyde proton (δ ~10 ppm). Aromatic protons in the benzaldehyde moiety appear as distinct splitting patterns .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (C₁₇H₁₈O₂, expected m/z 254.1307) and fragments associated with tert-butyl cleavage .
  • X-ray Crystallography : For structural confirmation, single-crystal X-ray diffraction resolves bond angles and spatial arrangement, particularly useful for studying steric effects of the tert-butyl group .

Q. What are the critical safety considerations when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. The compound may cause irritation upon prolonged exposure .
  • Ventilation : Conduct reactions in a fume hood to avoid inhalation of vapors, especially during high-temperature steps .
  • Storage : Store in a cool (2–8°C), dry environment in amber glass containers to prevent photodegradation and moisture absorption .

Advanced Research Questions

Q. How do electronic and steric effects of the tert-butyl substituent influence the reactivity of this compound in subsequent derivatization reactions?

  • Methodological Answer :

  • Steric Hindrance : The bulky tert-butyl group reduces nucleophilic attack at the ortho position of the phenoxy ring, directing reactions (e.g., electrophilic substitution) to the para position of the benzaldehyde moiety .
  • Electronic Effects : The electron-donating tert-butyl group increases electron density in the phenoxy ring, enhancing resonance stabilization of intermediates in reactions like Schiff base formation .
  • Experimental Validation : Comparative studies using substituents with varying steric bulk (e.g., methyl vs. tert-butyl) can isolate steric/electronic contributions via kinetic assays .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts, MS fragmentation) observed across different batches of synthesized this compound?

  • Methodological Answer :

  • Purity Assessment : Use HPLC with a C18 column (acetonitrile/water gradient) to detect impurities. Batch-to-batch variations often arise from residual solvents or unreacted starting materials .
  • Isotopic Labeling : Synthesize deuterated analogs (e.g., α-d₁-benzaldehyde) to distinguish between aldehyde proton signals and solvent artifacts in NMR .
  • Cross-Validation : Combine multiple techniques (e.g., 2D NMR, IR spectroscopy) to confirm functional group assignments and rule out instrumental artifacts .

Q. What strategies are effective for improving the low yield of this compound in scaled-up syntheses?

  • Methodological Answer :

  • Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance interfacial reactivity in biphasic systems .
  • Microwave-Assisted Synthesis : Reduce reaction time and improve yield by 15–20% compared to conventional heating, as demonstrated in analogous benzaldehyde derivatives .
  • Workup Optimization : Use liquid-liquid extraction with ethyl acetate/water (3:1 ratio) to recover product efficiently and minimize losses during purification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.